molecular formula C21H25N3O5S2 B2880934 2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-40-2

2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2880934
CAS No.: 397279-40-2
M. Wt: 463.57
InChI Key: CFWPKCFKGAGLIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, like the one , are synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C16H17N3O5S2. Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The compound is a derivative of thiophene, with additional functional groups attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives are known for their wide range of chemical reactions. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 395.45. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis Research on structurally related compounds includes the development of synthesis methods for benzodifuranyl, tetrahydrobenzo[b]thiophene derivatives, and morpholine-2,5-dione derivatives. These compounds have been investigated for their potential in creating new heterocyclic compounds with various biological activities. Notably, studies have explored the synthesis under microwave irradiation and the incorporation of morpholine groups to enhance the compound's biological activity potential (Abu‐Hashem et al., 2020; Abdalha et al., 2011).

Biological Activity and Applications Several studies have focused on evaluating the biological activities of compounds containing morpholino and tetrahydrobenzo[b]thiophene moieties. For instance, compounds have been synthesized for potential anti-inflammatory and analgesic properties, with some showing significant inhibitory activity against cyclooxygenase-2 (COX-2), suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020). Moreover, the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives highlights the compound's relevance in materials science, particularly for medical applications (Veld et al., 1992).

Antimicrobial and Antiviral Research Compounds related to 2-(4-(Morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have been investigated for their antimicrobial properties. Studies have synthesized novel thiophene derivatives to evaluate their antimicrobial activity, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Khalil et al., 2010). Additionally, the exploration of thiophene-2-carboxamide derivatives for their anticholinesterase and antioxidant activities further underscores the compound's utility in developing treatments for neurodegenerative diseases and oxidative stress (Kausar et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that it is a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of HDAC, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This allows the histones to wrap the DNA more tightly. HDAC inhibitors are used in cancer treatment.

Future Directions

Thiophene-based analogs have been the subject of intense scientific research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c22-19(25)18-16-4-2-1-3-5-17(16)30-21(18)23-20(26)14-6-8-15(9-7-14)31(27,28)24-10-12-29-13-11-24/h6-9H,1-5,10-13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPKCFKGAGLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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